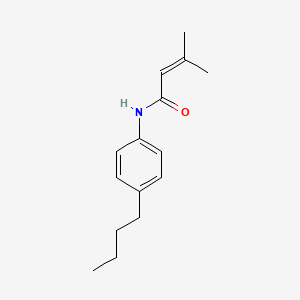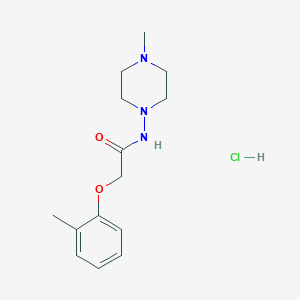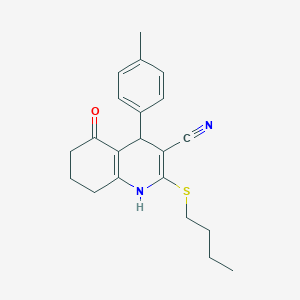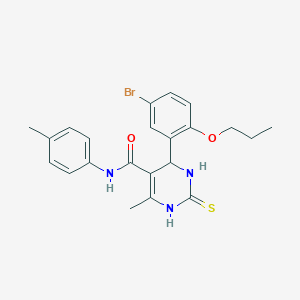![molecular formula C25H27F3N2O2 B4062338 {1-[3-(1H-indol-3-yl)propanoyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4062338.png)
{1-[3-(1H-indol-3-yl)propanoyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
Overview
Description
{1-[3-(1H-indol-3-yl)propanoyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol is a useful research compound. Its molecular formula is C25H27F3N2O2 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.20246259 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
A study by Ozcubukcu et al. (2009) introduced a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand prepared through a Cu(I)-catalyzed alkyne-azide cycloaddition, which forms a stable complex with CuCl. This complex has shown to be an outstanding catalyst for Huisgen 1,3-dipolar cycloadditions, characterized by low catalyst loadings and compatibility with free amino groups, indicating its potential for facilitating efficient organic transformations (Salih Ozcubukcu, Erhan Ozkal, C. Jimeno, & M. A. Pericàs, 2009).
Material Science and Organic Synthesis
The electrooxidative cyclization of hydroxyamino compounds possessing a benzyl group in methanol, as discussed by Okimoto et al. (2012), involves novel synthesis pathways for creating 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives. This method highlights the use of electrooxidative techniques in synthesizing cyclic compounds, which could be relevant for the synthesis or modification of complex molecules similar to the target compound (M. Okimoto, K. Ohashi, Haruki Yamamori, S. Nishikawa, M. Hoshi, & Takashi Yoshida, 2012).
Corrosion Inhibition
Research on 1,2,3-triazole derivatives, including (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic media. This application is indicative of the potential for similar compounds to be utilized in protecting metals against corrosion, which is crucial in industrial applications (Corrosion Science, 2017).
Properties
IUPAC Name |
1-[4-(hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N2O2/c26-25(27,28)20-5-3-4-18(14-20)15-24(17-31)10-12-30(13-11-24)23(32)9-8-19-16-29-22-7-2-1-6-21(19)22/h1-7,14,16,29,31H,8-13,15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJAAXBGFXTWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC(=CC=C2)C(F)(F)F)CO)C(=O)CCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4062263.png)

![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062276.png)
![5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4062281.png)
![6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062284.png)
![N-[(1-phenylcyclopentyl)methyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4062286.png)


![4-[5-(4-nitrophenyl)furan-2-yl]-N-phenyl-1,3-thiazol-2-amine;hydrobromide](/img/structure/B4062321.png)
![{5-[(4-ethylphenoxy)methyl]furan-2-yl}(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B4062322.png)
![9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B4062337.png)

![N~1~-ISOPROPYL-3-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE](/img/structure/B4062348.png)

